4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid
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Overview
Description
4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid is a complex organic compound characterized by its azo linkage and pyridine ring structure. This compound is known for its vibrant color and is widely used in the dye industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid typically involves a multi-step process. One common method includes the diazotization of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridine followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance dyes and pigments
Mechanism of Action
The mechanism of action of 4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid involves its ability to form stable complexes with metal ions and other organic molecules. This property is exploited in various applications, such as dyeing and drug delivery. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid, 2-phenoxyethyl ester: Similar structure with an additional phenoxyethyl group.
6-Hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile: Contains additional azo groups and different substituents
Uniqueness
This compound is unique due to its specific azo linkage and pyridine ring structure, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in research and industry .
Properties
CAS No. |
72614-75-6 |
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Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H12N4O4/c1-8-11(7-16)13(20)19(2)14(21)12(8)18-17-10-5-3-9(4-6-10)15(22)23/h3-6,20H,1-2H3,(H,22,23) |
InChI Key |
IYAQJQQNWDKPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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